![molecular formula C17H17N3O4S B2700281 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953013-79-1](/img/structure/B2700281.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide:
Antibacterial Agents
This compound has shown potential as an antibacterial agent. Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin can inhibit bacterial growth effectively. The compound’s structure allows it to interfere with bacterial cell wall synthesis, making it a promising candidate for developing new antibiotics .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes. Specifically, it has shown moderate inhibition of cholinesterases and lipoxygenase enzymes. These properties make it a potential candidate for treating diseases where enzyme inhibition is beneficial, such as Alzheimer’s disease and inflammatory conditions .
Anticancer Properties
Research has explored the compound’s potential as an anticancer agent. Its ability to disrupt the cell cycle and inhibit histone deacetylase (HDAC) suggests it could be effective in stopping tumor growth. This makes it a valuable compound for further investigation in cancer therapy .
Antiviral Applications
The compound’s structure allows it to interact with viral enzymes and proteins, potentially inhibiting viral replication. This makes it a candidate for antiviral drug development, particularly against viruses that rely on specific enzymes for replication .
Antifungal Activity
Studies have shown that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit antifungal properties. The compound can disrupt fungal cell membranes and inhibit their growth, making it useful in treating fungal infections .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to inhibit enzymes involved in neurodegeneration and its antioxidant properties suggest it could help protect neurons from damage .
Anti-inflammatory Properties
The compound’s ability to inhibit lipoxygenase enzymes also gives it anti-inflammatory properties. This makes it a potential candidate for developing treatments for inflammatory diseases, such as arthritis and other chronic inflammatory conditions .
Antihypertensive Agents
Derivatives of 2,3-dihydro-1,4-benzodioxin have shown promise as antihypertensive agents. These compounds can act as α- or β-blocking agents, helping to lower blood pressure and treat hypertension .
These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application area offers a unique opportunity for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Synthesis of Some New N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides as Possible Therapeutic Agents Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives as Potent Antibacterial Agents and Moderate Enzyme Inhibitors Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-6-16(22)20-12(9-25-17(20)18-10)8-15(21)19-11-2-3-13-14(7-11)24-5-4-23-13/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIIAKXJDCQOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
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